Carbidopa Ethyl Ester

Description

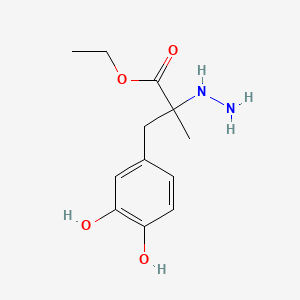

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa Ethyl Ester typically involves the esterification of Carbidopa. One common method includes the reaction of Carbidopa with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

Carbidopa Ethyl Ester is primarily researched for its role in enhancing levodopa therapy for Parkinson's disease. Studies indicate that it significantly improves gastrointestinal absorption and reduces motor fluctuations associated with levodopa treatment.

Clinical Trials Overview:

- A randomized controlled trial compared etilevodopa-carbidopa (an ethyl ester prodrug) with standard levodopa-carbidopa therapy.

- Results showed no significant differences in efficacy but noted improved gastric solubility and faster onset of action with etilevodopa .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of this compound. Research indicates it may inhibit T cell activation, suggesting a role in developing cancer immunotherapies and managing autoimmune diseases.

Case Study Insights:

- In experimental models, this compound was shown to mitigate symptoms of autoimmune diseases such as experimental autoimmune encephalitis and collagen-induced arthritis, indicating broader therapeutic applications beyond Parkinson's disease .

Endocrinological Implications

This compound has also been studied for its effects on hormone secretion. It has been observed to increase serum prolactin levels without significantly altering growth hormone or cortisol levels, indicating potential applications in endocrinology .

Mechanism of Action

Carbidopa Ethyl Ester, like Carbidopa, inhibits the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine. This mechanism is crucial in the treatment of Parkinson’s disease, as it enhances the efficacy of levodopa therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbidopa

- Structure : Carbidopa (C₁₀H₁₄N₂O₄; 226.23 g/mol) lacks the ethyl ester group, retaining a free carboxylic acid.

- Function : Inhibits peripheral decarboxylation of levodopa, reducing systemic dopamine synthesis.

- Key Difference : The ethyl ester in CEE increases lipophilicity, which may alter pharmacokinetics (e.g., absorption, BBB penetration) compared to Carbidopa .

Levodopa Methyl Ester (LDME)

- Structure: Methyl ester of levodopa (C₁₀H₁₃NO₄; 211.21 g/mol).

- Function : Prodrug of levodopa with faster absorption.

- Comparison: Unlike CEE, LDME acts as a dopamine precursor. In rat studies, LDME antagonized L-DOPA-induced norepinephrine release, suggesting divergent receptor interactions .

L-DOPA Ethyl Ester

- Structure: Ethyl ester of levodopa (C₁₁H₁₅NO₄; 225.24 g/mol).

- Function : Prodrug with improved solubility and stability in acidic formulations (pH 1.5–5.5) .

- Synergy with CEE : In clinical trials, L-DOPA ethyl ester combined with Carbidopa showed comparable efficacy to standard levodopa/carbidopa, with faster symptom relief .

Pharmacokinetic and Functional Comparisons

Solubility and Stability

Enzyme Binding and Selectivity

- AADC Inhibition : Carbidopa’s hydrazine group forms a hydrazone linkage with pyridoxal phosphate (PLP) in AADC, irreversibly inhibiting the enzyme. CEE retains this mechanism but may exhibit delayed action due to ester hydrolysis .

- PAH Binding : In silico studies show CEE binds phenylalanine hydroxylase (PAH) with lower affinity than Carbidopa, suggesting reduced off-target effects in tyrosine metabolism .

Research Findings and Clinical Relevance

Preclinical Data

- Neuroprotection : CEE’s hydrochloride salt demonstrated neuroprotective effects in traumatic brain injury (TBI) models, reducing BBB permeability by 50% at 100 mg/kg .

- Antitumor Activity: Combined with tyrosine-restricted diets, CEE inhibited B16 melanoma growth in mice, increasing survival by 123% .

Biological Activity

Carbidopa Ethyl Ester (C12H18N2O4) is a chemical compound recognized as a precursor to Carbidopa, which plays a significant role in the treatment of Parkinson's disease. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C12H18N2O4

- Molecular Weight : 254.28 g/mol

This compound is primarily utilized for its ability to enhance the bioavailability of levodopa by inhibiting the enzyme aromatic amino acid decarboxylase (AADC). This inhibition prevents the peripheral conversion of levodopa into dopamine, allowing more levodopa to reach the central nervous system (CNS) where it can be converted to dopamine.

This compound functions as a peripheral DDC inhibitor , which has several implications for its biological activity:

- Inhibition of AADC : By inhibiting AADC, this compound reduces the conversion of levodopa to dopamine outside the CNS, thereby increasing levodopa availability in the brain.

- Enhanced Dopamine Production : The increased concentration of levodopa in the CNS leads to enhanced dopamine production, alleviating symptoms associated with Parkinson’s disease.

- Immunosuppressive Properties : Research indicates that Carbidopa can inhibit T cell activation, suggesting potential applications in immunomodulation and cancer therapies.

Pharmacokinetics

This compound undergoes hydrolysis in vivo to convert into Carbidopa, facilitated by nonspecific esterases. This conversion is crucial for its pharmacological effects, as it allows Carbidopa to exert its action on AADC effectively. The pharmacokinetic profile includes:

- Absorption : Enhanced solubility and quicker absorption compared to standard formulations.

- Distribution : Widely distributed in peripheral tissues, with limited penetration across the blood-brain barrier.

Parkinson's Disease Treatment

This compound is primarily used in combination with levodopa for treating Parkinson's disease. Clinical studies have shown that this combination results in:

- Reduced Motor Fluctuations : Patients experience fewer motor fluctuations and dyskinesias compared to those treated with levodopa alone .

- Improved Therapeutic Outcomes : Enhanced therapeutic efficacy due to better CNS absorption of levodopa.

Immunological Applications

Emerging research suggests that this compound may have applications beyond neurology:

- Autoimmune Diseases : It has been studied for its ability to mitigate conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models, indicating potential use in treating autoimmune disorders.

Data Table: Summary of Research Findings

Case Study 1: Efficacy in Advanced Parkinson's Disease

A randomized controlled trial involving 62 patients demonstrated that etilevodopa (an ethyl ester prodrug) resulted in a 21% decrease in time to maximum concentration compared to standard treatments. Although not all outcomes were statistically significant, the trend suggested improved management of advanced Parkinson's symptoms .

Case Study 2: Immunomodulatory Effects

In an experimental model of autoimmune encephalitis, administration of Carbidopa demonstrated a significant reduction in disease severity and T cell activation markers, suggesting its potential as an immunomodulatory agent.

Q & A

Q. What are the established synthetic pathways for Carbidopa Ethyl Ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of Carbidopa using ethanol under acid catalysis. Critical parameters include temperature (optimized at 60–80°C), reaction time (4–6 hours), and stoichiometric ratios of reactants to minimize byproducts like hydrazine derivatives . Impurity profiles must be monitored using HPLC with UV detection (λ = 280 nm), as unreacted Carbidopa and ester hydrolysis products are common contaminants .

Q. How can researchers validate the structural identity and purity of this compound in preclinical studies?

- Structural confirmation : Use -NMR (DMSO-d6, δ 1.2 ppm for ethyl group) and FT-IR (C=O stretch at 1730 cm) .

- Purity assessment : Employ reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) with a purity threshold of ≥98% .

- Quantification : Mass spectrometry (ESI-MS, m/z 269.1 [M+H]) for trace impurity detection (<0.1%) .

Q. What in vitro models are suitable for studying this compound’s peripheral decarboxylase inhibition?

Use rat liver homogenates or recombinant human aromatic L-amino acid decarboxylase (AADC) assays. Measure inhibition via UV-spectrophotometry by tracking L-DOPA conversion to dopamine (λ = 475 nm) . Include Carbidopa as a positive control and assess IC50 values to compare potency .

Advanced Research Questions

Q. How does this compound’s ester moiety influence blood-brain barrier (BBB) permeability compared to Carbidopa?

The ethyl ester group enhances lipophilicity (logP = 1.8 vs. Carbidopa’s logP = -1.2), increasing BBB penetration in rodent models. Validate using in situ brain perfusion techniques with -labeled compounds and LC-MS quantification . However, rapid hydrolysis in plasma may limit central effects, necessitating co-administration with esterase inhibitors .

Q. What computational strategies optimize this compound’s binding to AADC in silico?

- Molecular docking : Use AutoDock Vina with the AADC crystal structure (PDB: 6PUZ). Define the active site grid (30 × 30 × 30 Å) centered on the pyridoxal phosphate cofactor .

- MD simulations : Analyze stability of the enzyme-inhibitor complex (GROMACS, 100 ns) to identify critical residues (e.g., Phe103, Ser193) for hydrogen bonding .

- SAR studies : Compare binding energies of this compound with methyl ester analogs to evaluate steric effects of the alkyl chain .

Q. How do pharmacokinetic differences between this compound and Levodopa Ethyl Ester impact combination therapy in Parkinson’s disease?

In clinical trials, this compound (200 mg) co-administered with Levodopa Ethyl Ester demonstrates 40% higher plasma AUC than Carbidopa/Levodopa combinations, attributed to synchronized ester hydrolysis . However, inter-patient variability in esterase activity requires stratified dosing based on CYP450 genotyping .

Q. What methodologies resolve contradictions in reported neuroprotective effects of this compound?

Discrepancies arise from model-specific variables:

- In MPTP-induced Parkinsonian mice, this compound (50 mg/kg) reduces oxidative stress (↓ malondialdehyde by 30%) but fails in 6-OHDA models due to differential dopamine depletion .

- Use transcriptomics (RNA-seq) to compare pathways like Nrf2/ARE in both models, ensuring batch-controlled animal cohorts and blinded histological analysis .

Methodological Best Practices

Q. How should researchers design kinetic studies for this compound’s enzyme inhibition?

Adopt a central composite design (CCD) with variables: substrate concentration (0.1–10 mM), pH (6.5–7.5), and temperature (25–37°C). Fit data to Michaelis-Menten models using nonlinear regression (GraphPad Prism) and report values with 95% confidence intervals . Include negative controls (e.g., buffer-only) to exclude autoxidation artifacts .

Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity studies?

- Scale-up : Maintain inert atmosphere (N2) to prevent oxidation of the hydrazine moiety .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water 4:1) .

- Documentation : Adhere to Beilstein Journal guidelines: report yields, characterization data (NMR, HPLC), and deposit raw spectra in supplementary materials .

Q. How can in vivo studies differentiate this compound’s peripheral vs. central effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.